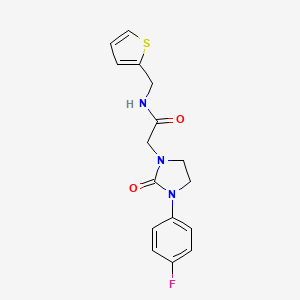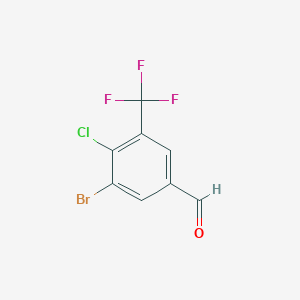
3-Bromo-4-chloro-5-(trifluoromethyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Bromo-4-chloro-5-(trifluoromethyl)benzaldehyde” is a chemical compound with the CAS Number: 2385966-70-9 . It has a molecular weight of 287.46 . It is a solid substance .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H4BrF3O . Its average mass is 253.016 Da and its monoisotopic mass is 251.939758 Da .Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 287.46 . Unfortunately, specific physical and chemical properties like melting point, boiling point, and solubility were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Lewis Acid-Mediated Reactions
3-Bromo-4-chloro-5-(trifluoromethyl)benzaldehyde may find applications in Lewis acid-mediated reactions, as evidenced by studies on benzaldehyde derivatives. For instance, the interaction with boron trifluoride has been shown to facilitate various C-C bond-forming reactions, including carbonyl additions, ene reactions, and Diels-Alder additions. This suggests that our compound could be involved in similar Lewis acid-mediated transformations, potentially serving as a precursor for synthesizing complex organic molecules (Reetz et al., 1986).
Functionalization and Metalation
The functionalization and metalation of halogenated (trifluoromethyl)benzenes, including those structurally similar to this compound, have been extensively studied. These processes are crucial for synthesizing carboxylic acids and other derivatives through regioselective functionalization. Such reactions underscore the versatility of halogenated (trifluoromethyl) compounds in organic synthesis and could indicate the utility of our compound in forming carboxylic acids and similar structures (Cottet et al., 2004).
Catalysis and Synthesis
The use of sulfated Ti-SBA-15 catalysts for the oxidation of benzyl alcohol to benzaldehyde demonstrates the importance of benzaldehyde derivatives in catalytic processes, particularly in producing chemicals with significant industrial applications. This suggests that this compound could potentially be used in catalysis, especially in oxidation reactions to produce valuable chemicals for cosmetics, perfumery, and pharmaceutical industries (Sharma et al., 2012).
Organic Ionic Liquids and Condensation Reactions
Research on thiazolium-ion-based organic ionic liquids (OILs) and their role in promoting the benzoin condensation of benzaldehyde indicates a possible application for this compound in facilitating similar condensation reactions. These reactions are fundamental in organic chemistry, particularly in synthesizing heterocyclic compounds and intermediates for various chemical syntheses (Davis & Forrester, 1999).
Enhancing Synthesis Efficiency
Improvements in the synthesization of compounds like ethyl vanillin, starting from brominated benzaldehydes, highlight the potential of this compound in streamlining the production of flavoring agents and other aromatic compounds. The efficiency in bromination and ethoxylation steps underscores the compound's role in synthesizing complex molecules with high yield and selectivity, which is crucial for industrial applications (Jiangao, 2010).
Eigenschaften
IUPAC Name |
3-bromo-4-chloro-5-(trifluoromethyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClF3O/c9-6-2-4(3-14)1-5(7(6)10)8(11,12)13/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZQAVXNIKJHOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)Br)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

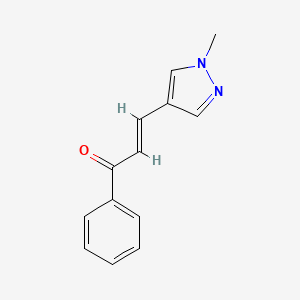
![3-[(1,1-Dioxo-1lambda6-thiolan-3-yl)sulfamoyl]benzoic acid](/img/structure/B2889038.png)


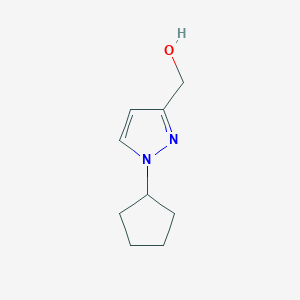

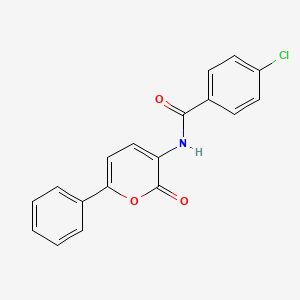
![3-{[(2-Chloro-6-ethoxyquinolin-3-yl)methylidene]amino}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2889050.png)
![6-benzyl-2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2889051.png)
![N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide](/img/structure/B2889052.png)
